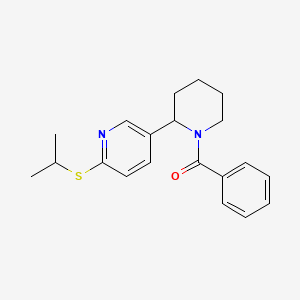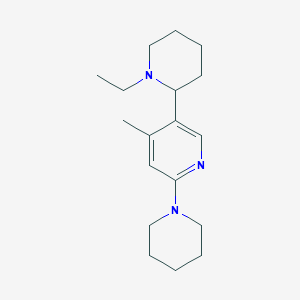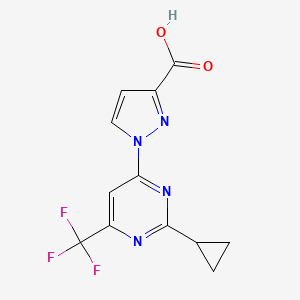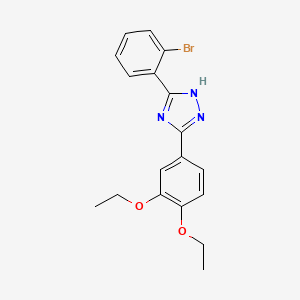
5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-ジクロロ-3-プロピルピリミジン-2,4(1H,3H)-ジオンは、ピリミジンファミリーに属する合成有機化合物です。ピリミジンはピリジンに類似した複素環式芳香族有機化合物であり、医薬品、農薬、材料科学における幅広い用途で知られています。
2. 製法
合成経路と反応条件
5,6-ジクロロ-3-プロピルピリミジン-2,4(1H,3H)-ジオンの合成は、通常、ピリミジン前駆体の塩素化に続いてプロピル基を導入することで行われます。合成に使用される一般的な試薬には、塩素化のためのオキシ塩化リン(POCl3)と、プロピル化工程のためのプロピルアミンがあります。反応条件では、多くの場合、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気が必要です。
工業的製造方法
工業規模では、この化合物の製造には、品質と収率の一貫性を確保するために、連続フロー反応器が使用される場合があります。触媒と最適化された反応条件の使用により、合成プロセスの効率が向上します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of a propyl group. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) for chlorination and propylamine for the propylation step. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
反応の種類
5,6-ジクロロ-3-プロピルピリミジン-2,4(1H,3H)-ジオンは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
置換反応: 塩素原子は、アミンやチオールなどの他の求核試薬と置換されます。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体になります。
加水分解: この化合物は、水または水性酸/塩基の存在下で加水分解を受ける可能性があります。
一般的な試薬と条件
置換: 塩基の存在下で、アミン、チオール、アルコールなどの求核試薬。
酸化: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンによる置換により、アミノピリミジン誘導体が得られる可能性があります。
4. 科学研究への応用
5,6-ジクロロ-3-プロピルピリミジン-2,4(1H,3H)-ジオンは、科学研究において、以下を含むいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗ウイルス活性や抗がん活性などの潜在的な治療効果について調査されています。
産業: 特定の特性を持つ農薬や材料の開発に使用されています。
科学的研究の応用
5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
5,6-ジクロロ-3-プロピルピリミジン-2,4(1H,3H)-ジオンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、特定の経路を阻害または活性化し、観察された効果をもたらす可能性があります。詳細な研究は、関与する正確な分子標的と経路を解明するために必要です。
6. 類似の化合物との比較
類似の化合物
5,6-ジクロロピリミジン-2,4(1H,3H)-ジオン: プロピル基を欠いているが、ジクロロピリミジンコアを共有しています。
3-プロピルピリミジン-2,4(1H,3H)-ジオン: 塩素原子を欠いているが、プロピル基を持っています。
5-クロロ-3-プロピルピリミジン-2,4(1H,3H)-ジオン: 塩素原子が1つだけ含まれています。
独自性
5,6-ジクロロ-3-プロピルピリミジン-2,4(1H,3H)-ジオンは、塩素原子とプロピル基の両方の存在により、その反応性と潜在的な用途に影響を与える可能性があります。これらの官能基の組み合わせにより、類似の化合物と比較して、独特の化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
5,6-Dichloropyrimidine-2,4(1H,3H)-dione: Lacks the propyl group but shares the dichloropyrimidine core.
3-Propylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atoms but has the propyl group.
5-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione: Contains only one chlorine atom.
Uniqueness
5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the propyl group, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C7H8Cl2N2O2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC名 |
5,6-dichloro-3-propyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h2-3H2,1H3,(H,10,13) |
InChIキー |
MMKVEDPUKFKHGZ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C(=C(NC1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)





![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)






